4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol
Description
Properties
IUPAC Name |
6-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]-1H-pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3S/c1-6-7(8-4-5-15-10(18)17-8)2-3-9(16-6)11(12,13)14/h2-5H,1H3,(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIIIRUPWJAHDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)C2=CC=NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157168 | |
| Record name | 2(1H)-Pyrimidinethione, 6-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858250-86-8 | |
| Record name | 2(1H)-Pyrimidinethione, 6-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858250-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Pyrimidinethione, 6-[2-methyl-6-(trifluoromethyl)-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through a series of reactions, including nitration, reduction, and cyclization.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate amines and carbonyl compounds.
Thiol Group Addition: The thiol group is introduced in the final steps using thiolation reactions with reagents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridine and pyrimidine rings can undergo reduction reactions under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or alkoxides under basic conditions.
Major Products
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Reduced pyridine or pyrimidine derivatives.
Substitution Products: Various substituted pyridine or pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol has been investigated for its potential as a pharmaceutical agent. It serves as a scaffold for developing inhibitors targeting various biological pathways.
Case Study: Kinase Inhibition
Recent studies have shown that derivatives of this compound exhibit potent inhibitory activity against specific kinases involved in cancer progression. For instance, derivatives were synthesized and tested for their ability to inhibit the activity of the protein kinase B (AKT), which is crucial in cancer cell survival and proliferation. The results indicated that certain modifications to the thiol group significantly enhanced potency, leading to IC50 values in the nanomolar range .
Agricultural Science
This compound has also been explored for its fungicidal properties. Its ability to disrupt fungal cell wall synthesis makes it a candidate for developing new agricultural fungicides.
Case Study: Fungal Resistance
In field trials, formulations containing this compound demonstrated effective control over common crop pathogens such as Fusarium and Botrytis species. The compound's mechanism of action involves interference with the biosynthesis of chitin, essential for fungal cell wall integrity .
Materials Science
The unique chemical structure of this compound allows it to be utilized in creating advanced materials, particularly in the development of sensors and electronic devices.
Case Study: Sensor Development
Research has indicated that integrating this compound into polymer matrices enhances their electrical conductivity and sensitivity to environmental changes. These materials have shown promise in applications such as gas detection and environmental monitoring .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Kinase Inhibition | AKT | 0.05 | |
| Fungicidal Activity | Fusarium spp. | 0.1 | |
| Sensor Sensitivity | Gas Detection | N/A |
Mechanism of Action
The mechanism of action of 4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to hydrophobic pockets, while the thiol group can form covalent bonds with nucleophilic residues in proteins. This dual functionality allows it to modulate biological pathways effectively.
Comparison with Similar Compounds
Key Properties :
- The trifluoromethyl (CF₃) group imparts strong electron-withdrawing effects, enhancing metabolic stability and influencing lipophilicity (logP) .
- Commercial availability from suppliers like CymitQuimica (Ref: 10-F550430) and Fluorochem highlights its relevance in pharmaceutical and materials research .
Comparison with Structurally Similar Compounds
4-(Pyridin-3-yl)pyrimidine-2-thiol (CAS 393516-77-3)
- Structure : Lacks the methyl and trifluoromethyl groups on the pyridine ring.
- Molecular Weight : 189.04 g/mol .
- Key Differences :
- Reduced lipophilicity due to absence of CF₃ and methyl groups.
- Lower molecular weight may improve solubility but reduce membrane permeability compared to the target compound.
4-Methyl-6-phenylpyrimidine-2-thiol (CAS 27955-44-8)
- Structure : Features a methyl group at position 4 and a phenyl group at position 6 on the pyrimidine ring.
- Absence of pyridine ring reduces π-π stacking opportunities in coordination chemistry .
4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol
Platinum Complexes with 4-(Trifluoromethyl)pyrimidine-2-thiol Ligands
- Structure : Pt(III) half-lantern complexes with 4-(trifluoromethyl)pyrimidine-2-thiol ligands .
- Key Differences :
- Applications: Potential in catalysis or anticancer drug development .
Comparative Data Table
Critical Analysis of Structural and Functional Differences
- Electronic Effects : The CF₃ group in the target compound enhances electron-deficient character, favoring interactions with electron-rich biological targets or metal ions .
- Steric Considerations : Methyl and phenyl groups in analogs influence binding kinetics and synthetic accessibility .
- Biological Activity : Only 4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol has demonstrated antioxidant/anti-inflammatory effects; the target compound’s bioactivity remains unexplored in the provided evidence .
- Coordination Chemistry : The target compound’s pyridine-pyrimidine-thiol scaffold offers diverse coordination modes compared to simpler thiol ligands .
Biological Activity
4-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]pyrimidine-2-thiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₈F₃N₃S
- Molecular Weight : 271.26 g/mol
- CAS Number : 1858250-86-8
- Structure : The compound features a pyrimidine-thiol backbone with a trifluoromethyl group and a methyl-pyridine substituent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the thiol group is crucial for its biological activity, as it can participate in redox reactions, potentially leading to oxidative stress in microbial cells.
Case Studies
-
Study on Antibacterial Activity :
A study published in the MDPI Journal demonstrated that derivatives of pyrimidine-thiol compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's structure was modified to enhance activity, showing that substituents like trifluoromethyl can influence potency . -
Antifungal Properties :
Another investigation explored the antifungal properties of similar compounds, revealing that modifications at specific positions on the pyrimidine ring could enhance activity against fungi such as Candida albicans. Although the compound's antifungal activity was less potent than established antifungals like clotrimazole, it still showed promise for further development . -
In Vivo Studies :
In vivo studies have been conducted to assess the safety and efficacy of this compound in animal models. Preliminary results suggest that it has a favorable safety profile and could be developed into a therapeutic agent for treating infections caused by resistant bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
